4-Acetoxy cinnamaldehyde
Overview
Description
4-Acetoxy cinnamaldehyde is a derivative of cinnamaldehyde, characterized by the presence of an acetoxy group at the fourth position of the cinnamaldehyde structure. This compound is known for its utility as an organic building block in chemical synthesis and is a member of the class of cinnamaldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy cinnamaldehyde typically involves the acetylation of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the acetylation process .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy cinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of 4-acetoxy cinnamic acid.
Reduction: Formation of 4-acetoxy cinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy cinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-Acetoxy cinnamaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound, known for its strong antimicrobial and anti-inflammatory properties.
4-Hydroxy-3-methoxycinnamaldehyde: A derivative with additional hydroxyl and methoxy groups, enhancing its biological activity.
4-Chlorocinnamaldehyde: A halogenated derivative with increased reactivity in substitution reactions.
Uniqueness: 4-Acetoxy cinnamaldehyde is unique due to the presence of the acetoxy group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in both synthetic and biological applications .
Properties
IUPAC Name |
[4-[(E)-3-oxoprop-1-enyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCYVXBXRQUOL-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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